Sodium stannate trihydrate

描述

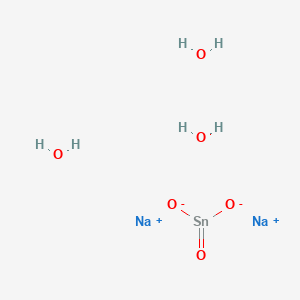

Sodium stannate trihydrate (Na₂SnO₃·3H₂O) is a hydrated tin(IV) compound with a molecular weight of 266.73 g/mol. It appears as a white crystalline powder, melts at 140°C, and is highly water-soluble . Industrially, it is synthesized via a soda roasting-leaching process using cassiterite (SnO₂) and sodium carbonate (Na₂CO₃) under a CO–CO₂ atmosphere, achieving up to 95.8% purity . Key applications include:

- Electroplating: Enhances corrosion resistance in tin alloy coatings.

- Catalysis: Serves as a heterogeneous catalyst in ethylene carbonate polymerization, producing copolymers with ether and carbonate linkages .

- Energy Storage: Used in aluminum-air batteries to inhibit anode corrosion .

- Material Synthesis: Facilitates the preparation of SnO₂ nanostructures for gas sensors and anode materials .

Impurities like SiO₂ in cassiterite can reduce efficiency by forming insoluble Na₈SnSi₆O₁₈ during roasting, emphasizing the need for low silicon content in raw materials .

科学研究应用

Electroplating

Sodium stannate trihydrate is widely used in the electroplating industry as a source of tin ions. It serves as a crucial component in tin plating baths, which are essential for forming protective and decorative tin layers on various metal surfaces.

- Benefits :

- Enhances corrosion resistance

- Improves aesthetic appeal of coated objects

- Provides a smooth and durable finish

Glass Manufacturing

In the glass industry, sodium stannate acts as a thinning agent that helps remove impurities and bubbles from molten glass.

- Advantages :

- Produces high-quality glass with improved clarity and durability

- Reduces defects in glass products

Chemical Catalysis

Sodium stannate is utilized as a catalyst in various chemical reactions, promoting the conversion of compounds and increasing reaction rates.

- Applications :

- Organic synthesis

- Production of tin-based compounds

Textile Industry

As a mordant in dyeing processes, sodium stannate enhances color fastness and ensures the longevity of dyed materials.

- Features :

- Provides vibrant and long-lasting color results

- Increases the durability of textiles

Lithium-Ion Batteries

Recent advancements have identified this compound as a precursor for synthesizing tin-doped silicon/carbon anode materials for lithium-ion batteries.

- Significance :

- Improves battery performance

- Enhances energy storage capabilities

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electroplating | Tin plating baths | Corrosion resistance, aesthetic enhancement |

| Glass Manufacturing | Thinning agent for molten glass | Improved clarity, reduced defects |

| Chemical Catalysis | Catalyst in organic synthesis | Increased reaction rates |

| Textile Industry | Mordant for dyeing processes | Enhanced color fastness |

| Lithium-Ion Batteries | Precursor for tin-doped anodes | Improved performance |

Case Studies

- Electroplating Efficiency : A study demonstrated that using this compound in tin plating baths resulted in a significant reduction of defects on metal surfaces compared to traditional methods. The electroplated layers exhibited superior corrosion resistance and visual quality.

- Glass Clarity Improvement : Research conducted on the use of sodium stannate as a thinning agent revealed that glass produced with this compound had fewer bubbles and impurities, leading to higher optical clarity and mechanical strength.

- Battery Performance Enhancement : In recent experiments, this compound was incorporated into silicon/carbon anode materials for lithium-ion batteries, resulting in improved charge-discharge cycles and overall battery efficiency.

作用机制

The mechanism by which sodium stannate trihydrate exerts its effects involves its ability to stabilize hydrogen peroxide by forming a complex with it. This stabilization prevents the decomposition of hydrogen peroxide, making it more effective for various applications. The molecular targets and pathways involved in this mechanism are primarily related to the interaction between this compound and hydrogen peroxide .

相似化合物的比较

Potassium Stannate Trihydrate (K₂SnO₃·3H₂O)

Key Differences : Potassium stannate’s lower molecular weight and density may influence its reactivity and suitability in specific electrochemical environments. Both compounds share overlapping roles in tin alloy production and catalysis, but potassium stannate is chosen when potassium ions are required to avoid sodium interference .

Anhydrous Sodium Stannate (Na₂SnO₃)

| Property | This compound | Anhydrous Sodium Stannate |

|---|---|---|

| Hydration State | Hydrated (3H₂O) | Anhydrous |

| Molecular Weight | 266.73 g/mol | 212.69 g/mol |

| Stability | Dehydrates above 140°C | Stable at higher temperatures |

| Applications | Wet processes (e.g., electroplating) | High-temperature industrial processes (e.g., ceramic glazes) |

Key Differences : The trihydrate form is preferred in aqueous applications due to its solubility, while the anhydrous form is utilized in thermal processes where water content is detrimental .

Magnesium Stannate Trihydrate (MgSnO₃·3H₂O)

Key Differences: Magnesium stannate’s calcined form (MgSnO₃) exhibits superior thermal stability, making it ideal for high-temperature sensor applications, unlike this compound, which decomposes upon heating .

Functional Comparison in Catalysis

- Ethylene Carbonate Polymerization : this compound catalyzes ring-opening polymerization (ROP) of ethylene carbonate, producing poly(ethylene ether-carbonate) copolymers. The mechanism involves competitive attack on carbonyl (reversible) and ethylene (irreversible) carbons, yielding a mix of ether and carbonate linkages .

生物活性

Sodium stannate trihydrate (Na₂SnO₃·3H₂O) is a compound of increasing interest in various fields, including materials science and biomedicine. Its biological activity, particularly in the context of nanotechnology and its applications in medicine, is noteworthy. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

This compound is typically synthesized through the reaction of tin oxide (SnO₂) with sodium carbonate (Na₂CO₃) under controlled conditions. The process can yield high-purity sodium stannate suitable for various applications, including electroplating and ceramics . The synthesis often involves the use of aqueous solutions, which can influence the formation of nanoparticles.

Mechanisms of Biological Activity

Antimicrobial Properties:

Sodium stannate has demonstrated significant antimicrobial activity, particularly when used in conjunction with silver nanoparticles (AgNPs). The incorporation of this compound into AgNP formulations enhances their stability and biological efficacy. Studies have shown that AgNPs coated with SnO₂ exhibit improved resistance to aggregation and dissolution in biological environments, thereby prolonging their antimicrobial action .

Cellular Interaction:

The interaction of sodium stannate with biological systems has been investigated through various assays. For instance, cellular uptake studies indicate that sodium stannate can influence cell viability and proliferation. It has been observed that sodium stannate can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

Research Findings

Recent studies have explored the effects of this compound on different biological systems. Below are summarized findings from key research articles:

Case Studies

-

Antimicrobial Efficacy:

A study demonstrated that AgNPs combined with sodium stannate showed a significant reduction in bacterial colonies compared to AgNPs alone. The synergistic effect was attributed to enhanced stability and prolonged release of silver ions . -

Cancer Cell Studies:

Research indicated that this compound could induce apoptosis in specific cancer cell lines, such as HeLa cells. The mechanism involved oxidative stress and mitochondrial dysfunction, marking it as a potential candidate for cancer treatment .

常见问题

Basic Research Questions

Q. What are the common synthetic protocols for integrating sodium stannate trihydrate into nanoparticle synthesis?

this compound is widely used as a tin precursor in hydrothermal or solvothermal synthesis of metal oxide nanoparticles. For example, in the preparation of pyrochlore-type praseodymium stannate nanoparticles, it reacts with praseodymium nitrate hexahydrate under controlled pH (adjusted with HCl/NaOH) and temperature to form crystalline structures . Key steps include:

- Precursor Mixing : Combine stoichiometric amounts of metal salts (e.g., Pr(NO₃)₃·6H₂O) with this compound in aqueous solution.

- pH Control : Adjust pH using phosphate buffers or dilute acids/bases to stabilize intermediates.

- Thermal Treatment : Heat the mixture at 80–200°C for 6–24 hours to promote crystallization.

Q. How is this compound characterized for purity and structural integrity in research settings?

Critical characterization methods include:

- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity (e.g., pyrochlore structures in Y₂Sn₂O₇ nanoparticles) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and dehydration behavior (decomposes at 140°C with loss of 3H₂O) .

- Solubility Testing : Measure solubility in water (46.0 g/100g at 0°C, decreasing with temperature) to verify batch consistency .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Solubility : Highly soluble in cold water but forms insoluble hydroxides in acidic conditions. Pre-dissolve in alkaline solutions (pH >10) to avoid precipitation .

- Stability : Hygroscopic; store in airtight containers under desiccation to prevent decomposition in humid air .

Advanced Research Questions

Q. How does this compound mediate selectivity in ring-opening polymerization (ROP) of ethylene carbonate?

As a heterogeneous transesterification catalyst, this compound facilitates two competing propagation pathways in ROP:

- Carbonate Linkages : Nucleophilic attack on the carbonyl carbon of ethylene carbonate (kinetically favorable but reversible).

- Ether Linkages : Irreversible attack on the ethylene carbon, releasing CO₂.

The balance between these pathways depends on:- Catalyst Concentration : Higher catalyst loading increases ether linkage formation due to accelerated CO₂ elimination .

- Temperature : Elevated temperatures (>150°C) favor ether linkages, reducing carbonate content .

Methodological validation involves 1H–13C HMBC NMR to quantify linkage ratios and MALDI-TOF MS for end-group analysis .

Q. What experimental strategies optimize this compound’s catalytic efficiency in electrocatalyst synthesis?

For electrocatalysts like Pt-SnO₂ composites:

- Precursor Ratio : Adjust the Na₂SnO₃·3H₂O/PtCl₆²⁻ ratio to control SnO₂ deposition on Pt nanoparticles, enhancing CO oxidation activity .

- Doping : Introduce transition metals (e.g., Mn in ZnSnO₃ microspheres) via co-precipitation to modify electronic structure and gas-sensing performance .

- Post-Synthetic Annealing : Heat treatment at 400–600°C improves crystallinity and reduces surface defects .

Q. How can researchers resolve contradictions in polymer composition data when using this compound?

Discrepancies in carbonate/ether linkage ratios often arise from:

准备方法

Hydrothermal Synthesis via Sodium Hydroxide and Tin Oxide

The reaction between sodium hydroxide (NaOH) and tin oxide (SnO₂) represents a foundational method for sodium stannate trihydrate production. In this approach, SnO₂ is gradually added to a concentrated NaOH solution under controlled conditions . Hydrogen peroxide (H₂O₂) is introduced to oxidize residual tin species, ensuring complete conversion to sodium stannate . The solution is heated to 90–100°C for 30–60 minutes to facilitate precipitation, followed by natural filtration to remove impurities . Post-filtration, sodium stearate and sodium acetate are added to stabilize the product, which is then dried under negative pressure at 90–110°C .

Key Parameters:

-

Reaction Temperature: 90–100°C to enhance dissolution kinetics .

-

Drying Conditions: 40–60 minutes under vacuum to prevent hydrolysis .

This method achieves moderate yields (70–90%) but requires meticulous control of stoichiometry to avoid side reactions such as the formation of sodium stannite (Na₂SnO₂) .

Soda Roasting-Leaching of Cassiterite Concentrates

Cassiterite (SnO₂) serves as a cost-effective raw material for large-scale this compound production. The process involves roasting cassiterite with sodium carbonate (Na₂CO₃) at temperatures exceeding 800°C under a CO–CO₂ atmosphere. This step converts SnO₂ to sodium stannate through the reaction:

2 + \text{Na}2\text{CO}3 \rightarrow \text{Na}2\text{SnO}3 + \text{CO}2 \uparrow

The molten product is cooled, crushed, and purified via sequential filtration and crystallization .

Challenges and Solutions:

-

Silica Impurities: SiO₂ in cassiterite reacts with Na₂SnO₃ to form insoluble Na₈SnSi₆O₁₈, reducing yield. Pre-leaching with hydrochloric acid (HCl) mitigates this issue.

-

Energy Consumption: High roasting temperatures (800–900°C) necessitate energy-efficient furnace designs .

Industrial implementations report up to 95.8% purity, making this method suitable for high-volume applications.

Crystallization from Sodium Stannate Solutions

A patent-pending method optimizes crystallization by adjusting NaOH concentration and temperature . Sodium stannate solution (5–12 wt%) is mixed with NaOH (5–40 wt%) at 50–100°C, followed by solid-liquid separation . The liquid phase, rich in NaOH, is recycled, reducing water and reagent consumption .

Experimental Data:

| NaOH Concentration (wt%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 8.51 | 80 | 50 |

| 17.40 | 85 | 96 |

| 40.00 | 95 | 99 |

Higher NaOH concentrations and temperatures favor crystal growth, with yields exceeding 95% under optimal conditions .

Microwave-Assisted Synthesis for Nanomaterial Applications

Recent advancements integrate microwave irradiation to synthesize SnO₂-coated nanoparticles using this compound . For example, silver nanoparticles (AgNPs) are refluxed with sodium stannate solution at 100°C, forming a SnO₂ shell via pH-driven precipitation . Subsequent microwave treatment (150°C, 250 W) enhances shell uniformity and adhesion .

Critical Factors:

-

Precursor Concentration: 0.04–0.08 M sodium stannate ensures controlled shell thickness (2–13 nm) .

-

Stepwise Addition: Incremental precursor injection minimizes free SnO₂ nanoparticle formation .

This method is pivotal for fabricating core-shell structures used in sensors and energy storage devices .

Impurity Management and Purification Techniques

Impurities like SiO₂, Fe₂O₃, and Al₂O₃ in raw materials significantly impact product quality. Acid leaching (HCl or H₂SO₄) prior to roasting removes silica, while ion exchange resins extract metallic impurities. Post-synthesis, recrystallization from alkaline solutions (pH > 11) further enhances purity .

属性

IUPAC Name |

disodium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXJSNATBHJIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12209-98-2 | |

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012209982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM STANNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7C1V83KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。